Superior In Vivo Tumor Growth Inhibition vs. V9302 in A549 Xenograft Model
Compound 25e (4-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4-(o-tolylamino)butanoic acid) demonstrated a Tumor Growth Inhibition (TGI) of 70% at 25 mg/kg in an A549 NSCLC xenograft model, while the widely used ASCT2 inhibitor V9302 achieved only 29% TGI under the same dosing and model conditions [1].
| Evidence Dimension | Tumor Growth Inhibition (TGI) in A549 xenograft model |
|---|---|
| Target Compound Data | 70% TGI at 25 mg/kg |
| Comparator Or Baseline | V9302: 29% TGI at 25 mg/kg |
| Quantified Difference | 41 percentage-point absolute increase; 2.4-fold improvement |
| Conditions | A549 cell-derived xenograft in BALB/c nude mice, 25 mg/kg, daily oral administration |
Why This Matters
This >2.4-fold improvement in tumor suppression under identical conditions directly justifies selecting compound 25e over V9302 for in vivo ASCT2 blockade studies, as the magnitude of TGI directly impacts the validity of preclinical efficacy data.
- [1] Qin L, Cheng X, Wang S, Gong G, Su H, Huang H, Chen T, Damdinjav D, Dorjsuren B, Li Z, Qiu Z, Bian J. Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer. J Med Chem. 2024 Jan 25;67(2):988-1007. doi: 10.1021/acs.jmedchem.3c01093. Epub 2024 Jan 13. PMID: 38217503. View Source
